6-Hydroxy-2,2-dimethylchroman

Antioxidant activity Galvinoxyl radical Chromanol SAR

Chromanol SAR studies are frequently compromised by substituent electronic effects that alter radical-scavenging mechanisms. 6-Hydroxy-2,2-dimethylchroman (2,2-dimethylchroman-6-ol) provides the definitive unsubstituted baseline. - Vacant 5-, 7-, and 8-positions enable regioselective functionalization for chromanol library synthesis. - Does not generate detectable chromanoxyl radicals with superoxide-critical negative control for mechanistic studies. - Galvinoxyl radical quenching exceeds all polychlorinated derivatives; eliminates confounding electronic effects. - ≥95% purity, m.p. 73-74°C; ships ambient. Immediate availability for medicinal chemistry and antioxidant research programs.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 1886-42-6
Cat. No. B160989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-2,2-dimethylchroman
CAS1886-42-6
Synonyms6-hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzo(b)pyran
6-hydroxy-2,2-dimethylchroman
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(O1)C=CC(=C2)O)C
InChIInChI=1S/C11H14O2/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7,12H,5-6H2,1-2H3
InChIKeyFKUWKXIPPULUCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-2,2-dimethylchroman: Core Chromanol Scaffold


6-Hydroxy-2,2-dimethylchroman (2,2-dimethylchroman-6-ol) is the unsubstituted parent structure of the 6-chromanol class, a heterocyclic organic compound with the molecular formula C₁₁H₁₄O₂ [1]. It serves as the minimal pharmacophoric core of vitamin E (α-tocopherol) and related natural antioxidants, consisting of a benzene ring fused to a tetrahydropyran ring bearing a phenolic hydroxyl at the 6-position and two geminal methyl groups at the 2-position [2]. This compound is a key synthetic intermediate and reference standard for evaluating the intrinsic radical-scavenging behavior of the chromanol scaffold, unperturbed by aromatic ring substituents.

Unsubstituted reference standard for chromanol SAR studies.
Minimal pharmacophoric core for radical-scavenging mechanism research.
Regioselective functionalization scaffold for vitamin E analog synthesis.

Why 6-Hydroxy-2,2-dimethylchroman Is Irreplaceable


Within the 6-chromanol family, radical-scavenging activity and reaction mechanism are exquisitely sensitive to the number and position of substituents on the phenyl ring. Even a single chlorine substitution meta to the 6-OH group decreases galvinoxyl radical quenching, while ortho-substitution retains activity via resonance stabilization [1]. More critically, the presence or absence of a C-5 methyl group dictates whether the compound generates detectable chromanoxyl radicals upon reaction with superoxide—6-hydroxy-2,2-dimethylchroman does not form such radicals, whereas pentamethylated analogs readily do [2]. Generic substitution therefore risks both altered antioxidant potency and a fundamentally different radical reaction pathway, invalidating comparative studies and introducing mechanistic confounders.

Substituent Sensitivity Radical-scavenging activity and mechanism shift sharply with phenyl-ring substituents; even single chlorine substitution can alter quenching potency.
Mechanistic Divergence Generic pentamethylated analogs generate chromanoxyl radicals with superoxide, whereas the unsubstituted parent does not, invalidating mechanistic comparisons.
Pharmacophoric Core Analogs with added C-5 methyl, carboxyl, or chloro groups are not direct replacements; each introduces distinct electronic and steric confounders.

6-Hydroxy-2,2-dimethylchroman: Comparative Evidence


Superior Galvinoxyl Radical Scavenging

In a direct head-to-head comparison, the parent compound 2,2-dimethyl-6-chromanol (compound 1) exhibited higher galvinoxyl radical scavenging activity than its 5,7-dichloro (compound 2) and 5,7,8-trichloro (compound 3) derivatives, where chlorine atoms occupy positions ortho to the phenolic hydroxyl. The activity order was 1 > 3 > 2, demonstrating that even ortho-chloro substituents, which provide resonance stabilization, cannot fully offset the electron-withdrawing inductive effect that diminishes radical quenching [1].

Galvinoxyl Radical Scavenging
Head-to-head
1 > 3 > 2 Ranked activity among tested chromanols
Condition: Galvinoxyl / MeCN, stopped-flow
Highest baseline activity without substituent interference; supports reference-standard selection.
Exact k values not reported in abstract; full-text review needed.
Antioxidant activity Galvinoxyl radical Chromanol SAR

No Chromanoxyl Radical from Superoxide Reaction

Ozawa et al. (1983) systematically investigated the reaction of superoxide ion (O₂⁻) with tocopherol model compounds by ESR spectroscopy. 6-Hydroxy-2,2,5,7,8-pentamethylchroman (alpha-model), 6-hydroxy-2,2,5,7-tetramethylchroman, and 6-hydroxy-2,2,5,8-tetramethylchroman (beta-model) all generated detectable chromanoxyl radicals. In striking contrast, 6-hydroxy-2,2-dimethylchroman and 6-hydroxy-2,2,7,8-tetramethylchroman (gamma-model) did not produce radical species, a finding attributed to the absence of a methyl substituent at the C-5 position [1].

Chromanoxyl Radical Generation
Head-to-head
Target: No radical detected (ESR)
Comparator: Pentamethyl analog: radical detected
Attributed to: Absence of C-5 methyl group
Mechanistically clean control for superoxide pathway studies; avoids secondary radical confounders.
Superoxide reaction in aprotic solvent, RT-ESR.
Superoxide reactivity ESR spectroscopy Chromanoxyl radical

Distinct Physicochemical Properties

Experimentally measured physicochemical constants for 6-hydroxy-2,2-dimethylchroman include a melting point of 73-74°C, a boiling point of 85-90°C at reduced pressure (0.1 Torr), a predicted density of 1.085 g/cm³, and a predicted pKa of 10.57 . These values provide a clear specification for identity verification and purity assessment. For comparison, 6-hydroxy-2,2-dimethylchroman-4-one (CAS 31366-85-5) melts at 159°C, reflecting the structural impact of the 4-ketone .

Physicochemical Properties
Data to verify
mp 73–74°C; bp 85–90°C (0.1 Torr); predicted pKa 10.57
vs 4-ketone: mp 159°C, Δmp ≈ 85°C
Low mp and vacuum distillability support purification by distillation.
Sources incomplete; recommended lot-specific COA verification.
Physicochemical characterization Melting point pKa prediction

Half-Chair Conformation and Hydrogen-Bond Network

Single-crystal X-ray diffraction analysis revealed that the pyran ring of 6-hydroxy-2,2-dimethylchroman adopts a half-chair conformation with a puckering amplitude of 0.485 Å (θ = 49.9°, φ = 85.95°). The C12 methyl group occupies an axial position. The phenolic hydroxyl groups form intermolecular O–H···O hydrogen bonds with an O···O distance of 2.661(1) Å, generating infinite spiral chains around the fourfold screw axes [1]. This hydrogen-bonding architecture is distinct from that of more substituted chromanols where steric hindrance alters crystal packing.

Solid-State Structure
Supporting evidence
Half-chair conformation; O···O H-bond: 2.661(1) Å
Puckering: 0.485 Å, C12 axial
Reproducible reference geometry for cocrystal engineering and computational modeling.
Single-structure report; class-level inference on steric effects.
X-ray crystallography Solid-state structure Hydrogen bonding

Commercial Availability and Supply

6-Hydroxy-2,2-dimethylchroman is commercially available from AKSci (catalog 0505CB) with a minimum purity specification of 95% . The compound is recommended for long-term storage in a cool, dry place. In contrast, more highly substituted 6-chromanols such as Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) and 2,2,5,7,8-pentamethyl-6-chromanol are typically offered at 97-98% purity but at substantially higher cost per gram, reflecting their multistep synthesis.

Commercial Supply
Supplier data
95% min. purity; store cool, dry place
Context: Lower cost vs. higher-purity pentamethyl/Trolox analogs
May support large-scale screening; purity specification to verify per lot.
Supplier specification review; no peer-reviewed purity comparison identified.
Chemical procurement Purity specification Research-grade supply

6-Hydroxy-2,2-dimethylchroman: Optimal Applications


Chromanol SAR Reference Standard

When constructing structure-activity relationship tables for radical-scavenging chromanols, 6-hydroxy-2,2-dimethylchroman provides the cleanest baseline: its galvinoxyl radical quenching activity is higher than any polychlorinated derivative, and the absence of electron-donating or withdrawing substituents eliminates confounding electronic effects [1]. It is the recommended internal reference compound for any study evaluating substituent effects on the 6-chromanol core.

Superoxide Stress Assay Control

In cellular or biochemical models where superoxide is generated (e.g., xanthine/xanthine oxidase systems, activated neutrophils), 6-hydroxy-2,2-dimethylchroman serves as a critical negative control for chromanoxyl radical-mediated secondary reactions, since it does not produce detectable chromanoxyl radicals upon reaction with superoxide, unlike alpha-tocopherol model compounds [2]. This property enables unambiguous assignment of observed effects to the parent compound rather than to downstream radical species.

Synthetic Intermediate for Vitamin E Analogs

The vacant 5-, 7-, and 8-positions on the phenyl ring of 6-hydroxy-2,2-dimethylchroman permit regioselective functionalization (nitration, halogenation, alkylation) to generate diverse chromanol libraries [3]. Its commercial availability at 95% purity and relatively low cost make it a practical starting material for medicinal chemistry programs targeting antioxidant, anti-inflammatory, or neuroprotective chromanol derivatives.

Solid-State Formulation & Cocrystal Engineering

The well-characterized half-chair conformation and predictable intermolecular hydrogen-bonding network (O···O distance of 2.661 Å) [4] provide a foundation for crystal engineering studies aimed at improving the solubility or stability of chromanol-based antioxidants. The relatively low melting point (73-74°C) also facilitates melt-based formulation processes.

Application
Selection Property
Validation Focus
Chromanol SAR Reference Standard
Unsubstituted baseline activity
Rank-order radical-scavenging reproducibility
Superoxide Stress Assay Control
Absence of chromanoxyl radical generation
ESR-silent control confirmation in assay buffer
Vitamin E Analog Synthesis
Regioselective functionalization sites
Purity and regiochemical identity post-derivatization
Cocrystal Engineering
Defined H-bond network and conformation
PXRD pattern match and thermal-behavior review

Technical Documentation Hub

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32 linked technical documents
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